N-(2-amino-2-oxoethyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide
Description
N-(2-amino-2-oxoethyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide is a heterocyclic compound featuring a thiazole core substituted with a pyrimidin-2-ylamino group at the 2-position and an acetamide moiety at the 4-position. The 2-amino-2-oxoethyl group on the acetamide nitrogen introduces a polar, hydrogen-bonding-capable functional group, which may enhance solubility and biological interactions. This structural motif is common in drug discovery, particularly for targeting kinase enzymes or metabolic pathways due to the pyrimidine and thiazole pharmacophores .
Properties
IUPAC Name |
N-(2-amino-2-oxoethyl)-2-[2-(pyrimidin-2-ylamino)-1,3-thiazol-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N6O2S/c12-8(18)5-15-9(19)4-7-6-20-11(16-7)17-10-13-2-1-3-14-10/h1-3,6H,4-5H2,(H2,12,18)(H,15,19)(H,13,14,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILQYLKNOPYZAQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)NC2=NC(=CS2)CC(=O)NCC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-amino-2-oxoethyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Thiazole Ring: Starting from a suitable thioamide and α-haloketone under acidic or basic conditions.
Attachment of the Pyrimidine Moiety: This could involve nucleophilic substitution reactions where the thiazole intermediate reacts with a pyrimidine derivative.
Introduction of the Acetamide Group: This step might involve amidation reactions using reagents like acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts might be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the thiazole ring or the amino groups.
Reduction: Reduction reactions could target the carbonyl group in the acetamide moiety.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the thiazole or pyrimidine rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions might include the use of bases like sodium hydride or acids like hydrochloric acid.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
N-(2-amino-2-oxoethyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide has potential as a therapeutic agent. Its structure allows it to interact with various biological targets, including:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in disease pathways, such as kinases and proteases.
- Receptor Modulation : It can potentially modulate receptor activities, impacting signaling pathways crucial in diseases like cancer and neurodegenerative disorders.
Biochemical Assays
This compound can serve as a probe in biochemical assays to study enzyme kinetics or receptor-ligand interactions. Its ability to bind selectively to certain biological targets makes it useful for:
- Screening : Identifying new drug candidates by screening against target proteins.
- Mechanistic Studies : Understanding the mechanisms of action of similar compounds through comparative analysis.
Material Science
In material science, this compound can be used:
- As a Building Block : It serves as a precursor for synthesizing more complex organic materials.
- Catalyst Development : The compound may exhibit catalytic properties in various chemical reactions, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, compounds with thiazole and pyrimidine rings might interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets could include kinases, proteases, or nucleic acids.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally or functionally related analogs from the evidence:
Key Observations
Structural Diversity: The target compound’s pyrimidin-2-ylamino-thiazole scaffold distinguishes it from thiazolidinedione (e.g., Compound 19) or quinazolinone derivatives (e.g., Compound 5). The pyrimidine substitution may enhance binding to ATP pockets in kinases compared to simpler aryl groups in analogs like Compound 9 . The 2-amino-2-oxoethyl side chain introduces a glycine-like moiety, contrasting with the sulfamoylphenyl (Compound 5) or bicycloheptane groups (Compound 17d), which likely alter solubility and target selectivity .
Synthetic Efficiency :
- High-yield syntheses (e.g., 90% for Compound 9) often involve condensation reactions under mild conditions, whereas lower yields (e.g., 53–65% in ) correlate with steric hindrance or sensitive functional groups . The target compound’s synthesis would require careful optimization of coupling steps between pyrimidine and thiazole precursors.
Biological Relevance :
- Compound 19 demonstrated activity in glucose metabolism regulation, suggesting that pyrimidine-thiazole hybrids may target metabolic enzymes .
- Compound 17d ’s CDK9 inhibition highlights the importance of rigid substituents (e.g., bicycloheptane) for kinase selectivity, a design principle applicable to the target compound .
Thermal Stability :
- Melting points for analogs range from 147–315°C, with higher values (e.g., 269–315°C for compounds) associated with aromatic stacking or hydrogen-bonding networks. The target compound’s melting point is expected to align with pyrimidine-containing analogs (~150–200°C) .
Biological Activity
N-(2-amino-2-oxoethyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide is a synthetic organic compound notable for its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and relevant research findings.
Compound Overview
- IUPAC Name : N-(2-amino-2-oxoethyl)-2-(2-(pyrimidin-2-ylamino)-1,3-thiazol-4-yl)acetamide
- Molecular Formula : C10H10N6O2S
- Molecular Weight : 278.29 g/mol
- CAS Number : 1226448-87-8
This compound features both thiazole and pyrimidine moieties, which are commonly associated with various pharmacological properties, including antimicrobial and anticancer activities.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antibacterial and antifungal activities. For instance:
- Antibacterial Activity :
- Antifungal Activity :
The mechanism by which this compound exerts its biological effects is hypothesized to involve the inhibition of key enzymes or receptors within microbial cells. This may include interference with nucleic acid synthesis or enzyme activity, leading to cell death or growth inhibition.
Synthetic Routes
The synthesis of this compound typically involves several steps:
-
Formation of the Thiazole Ring :
- This can be achieved through reactions involving thioamides and α-haloketones under acidic or basic conditions.
-
Attachment of the Pyrimidine Moiety :
- Nucleophilic substitution reactions are commonly employed to attach pyrimidine derivatives to the thiazole intermediate.
- Introduction of the Acetamide Group :
Comparison with Similar Compounds
| Compound Type | Example Compounds | Biological Activity |
|---|---|---|
| Thiazole Derivatives | Thiamine, Sulfathiazole | Antimicrobial, Antiviral |
| Pyrimidine Derivatives | Cytosine, 5-Fluorouracil | Anticancer, Antiviral |
N-(2-amino-2-oxoethyl)-2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide is unique due to its specific combination of functional groups that enhance its biological activity compared to other thiazole or pyrimidine derivatives.
Case Studies and Research Findings
Several studies have highlighted the biological efficacy of this compound:
- Study on Antimicrobial Activity :
- Anticancer Potential :
Q & A
Q. What synthetic methodologies are commonly employed to prepare N-(2-amino-2-oxoethyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide?
The synthesis typically involves multi-step reactions, including:
- Thiazole core formation : Reaction of 2-aminothiazole derivatives with acetonitrile in the presence of anhydrous aluminum chloride to introduce the thiazole ring .
- Pyrimidine coupling : Condensation of pyrimidin-2-ylamine with thiazole intermediates under basic conditions (e.g., K₂CO₃ in acetone) to form the pyrimidin-2-ylamino-thiazole scaffold .
- Acetamide functionalization : Introduction of the 2-amino-2-oxoethyl group via nucleophilic substitution or condensation reactions using activated acetamide precursors .
Q. How is the crystal structure of this compound determined, and what software is used for refinement?
Single-crystal X-ray diffraction is the gold standard. The SHELX system (e.g., SHELXL) is widely used for structural refinement due to its robustness in handling small-molecule crystallography. Key steps include:
Q. What preliminary biological assays are recommended to evaluate its bioactivity?
Initial screening often includes:
- Enzyme inhibition assays : Testing against kinases (e.g., Src family) due to structural similarity to known inhibitors like KX2-391, which shares a thiazole-acetamide scaffold .
- Antimicrobial activity : Disk diffusion or microdilution assays against Gram-positive/negative bacteria and fungi, leveraging the thiazole moiety’s known antimicrobial properties .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
SAR strategies involve:
- Core modifications : Replacing the pyrimidine ring with pyridine or quinazolinone to alter target selectivity .
- Substituent variation : Introducing electron-withdrawing groups (e.g., nitro, fluorine) on the phenyl ring to enhance binding affinity .
- Hybridization : Conjugating with 1,3,4-oxadiazole or thiazolo[3,2-a]pyridine moieties to improve pharmacokinetic properties .
- Computational docking : Using tools like AutoDock to predict interactions with target proteins (e.g., acetylcholinesterase or CDK9) .
Q. What computational methods are used to model its interactions with biological targets?
Advanced workflows include:
- Molecular dynamics (MD) simulations : To study binding stability in solvent environments (e.g., water-lipid bilayers).
- Free energy perturbation (FEP) : Quantifying the impact of substituent changes on binding free energy .
- Pharmacophore modeling : Identifying critical interaction points (e.g., hydrogen bonds with pyrimidine N-atoms) for target engagement .
Q. How can discrepancies in biological assay data across studies be resolved?
Common approaches:
- Standardized protocols : Repeating assays under controlled conditions (e.g., fixed ATP concentrations in kinase assays) .
- Metabolite profiling : Using LC-MS to rule out off-target effects from degradation products .
- Crystallographic validation : Comparing bound ligand conformations in protein-ligand co-crystal structures to confirm binding modes .
Q. What strategies mitigate challenges in synthesizing stereoisomers or regiochemical variants?
- Chiral chromatography : Resolving enantiomers using columns like Chiralpak IA/IB .
- Protecting group chemistry : Selective protection of the 2-amino-2-oxoethyl group during pyrimidine-thiazole coupling to prevent side reactions .
- Microwave-assisted synthesis : Accelerating reaction rates for regioselective thiazole formation .
Methodological Considerations
Q. How is the compound’s purity validated for in vitro studies?
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) and ≥95% purity thresholds .
- NMR spectroscopy : Confirming absence of impurities via ¹H/¹³C NMR (e.g., DMSO-d₆ as solvent) .
Q. What analytical techniques characterize its stability under physiological conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
